2-Chloro-6-methoxybenzaldehyde oxime

Description

Structural Identification and Nomenclature

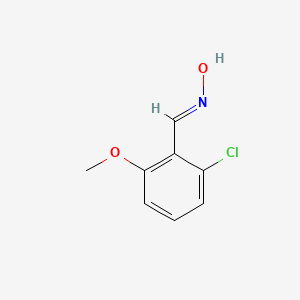

The structural identification of this compound relies on systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. According to official nomenclature guidelines, the compound is properly named as (E)-N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine, reflecting its geometric configuration and functional group arrangement. The nomenclature system follows the hierarchical approach where the oxime functionality serves as the principal characteristic group, while the aromatic ring with its substituents forms the parent structure. The systematic name explicitly identifies the position of both the chlorine atom at the 2-position and the methoxy group at the 6-position relative to the aldehyde carbon, providing unambiguous structural identification.

The molecular formula C8H8ClNO2 encompasses eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, reflecting the complete atomic composition of the molecule. Structural analysis reveals that the compound adopts a planar configuration typical of aromatic aldoxime derivatives, with the oxime nitrogen maintaining sp2 hybridization that contributes to the molecule's overall planarity. The InChI key JPJDOPGYVPIDJR-BJMVGYQFSA-N provides a unique digital identifier for the compound, facilitating unambiguous chemical database searches and structural verification. Computational studies indicate that the compound preferentially adopts the E-configuration about the carbon-nitrogen double bond, which represents the thermodynamically favored geometric isomer.

The three-dimensional molecular geometry of this compound demonstrates significant electronic interactions between the substituents and the oxime functional group. Crystallographic and computational studies reveal that the methoxy group adopts a planar conformation with the aromatic ring, maximizing conjugative overlap with the π-electron system. The chlorine atom's position at the ortho-position relative to the aldehyde group creates steric and electronic effects that influence the molecule's overall conformation and reactivity. The compound's structural features contribute to its distinct chemical properties, including its oxidation potential and photochemical behavior, which differ markedly from those of unsubstituted benzaldehyde oxime derivatives.

Historical Development of Benzaldehyde Oxime Derivatives

The historical development of benzaldehyde oxime derivatives traces back to the fundamental discovery of oxime chemistry in the 19th century, with subsequent evolution leading to increasingly sophisticated substituted variants like this compound. Early investigations into benzaldehyde oxime focused on understanding the basic reactivity patterns and synthetic accessibility of these compounds. The development of systematic synthetic methodologies for oxime preparation established the foundation for creating more complex derivatives with specific substitution patterns designed to achieve targeted chemical properties.

The progression from simple benzaldehyde oxime to multiply substituted derivatives like this compound represents a significant advancement in the field of organic chemistry. Research conducted over several decades has demonstrated that the introduction of specific substituents can dramatically alter the chemical behavior of oxime compounds. Studies examining structure-activity relationships have revealed that the combination of electron-withdrawing and electron-donating groups creates unique electronic environments that influence reactivity, stability, and potential applications. The development of these compounds has been driven by the need for specialized chemical tools capable of participating in specific synthetic transformations or exhibiting particular physical properties.

Modern synthetic approaches to benzaldehyde oxime derivatives have incorporated advanced methodologies including microwave-assisted synthesis, metal-catalyzed reactions, and photochemical transformations. The evolution of synthetic techniques has enabled the preparation of previously inaccessible compounds and has improved the efficiency of known synthetic routes. Research has shown that microwave-assisted synthesis can achieve conversion rates exceeding 90 percent for simple benzaldehyde oxime derivatives, while more complex substituted variants like this compound typically achieve conversion rates in the range of 65-70 percent under optimized conditions. These advances have made sophisticated oxime derivatives more readily available for research and potential commercial applications.

The mechanistic understanding of benzaldehyde oxime reactivity has evolved significantly since the early studies of these compounds. Contemporary research has elucidated the pathways by which oxime derivatives undergo various chemical transformations, including photosensitized reactions, metal-catalyzed processes, and thermal rearrangements. Studies examining the photochemical behavior of substituted benzaldehyde oximes have revealed that compounds with oxidation potentials below 2.0 volts participate in electron-transfer mechanisms, while those with higher oxidation potentials follow hydrogen atom transfer pathways. This mechanistic insight has proven crucial for designing new synthetic methodologies and understanding the fundamental chemical behavior of these important organic compounds.

Propriétés

IUPAC Name |

(NE)-N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-5,11H,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJDOPGYVPIDJR-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-Chloro-6-methoxybenzaldehyde oxime typically involves the reaction of 2-Chloro-6-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an alcoholic solvent under reflux conditions. The general reaction scheme is as follows:

- Dissolve 2-Chloro-6-methoxybenzaldehyde in ethanol.

- Add hydroxylamine hydrochloride and a base such as sodium acetate.

- Reflux the mixture for several hours.

- Cool the reaction mixture and filter the precipitated oxime.

- Purify the product by recrystallization.

Analyse Des Réactions Chimiques

2-Chloro-6-methoxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.

Reduction: The oxime can be reduced to form amines.

Substitution: The chloro and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Beckmann Rearrangement: The oxime can undergo Beckmann rearrangement to form amides or nitriles, depending on the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for rearrangement reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Properties

Oximes, including 2-chloro-6-methoxybenzaldehyde oxime, are known for their diverse biological activities. They exhibit anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Research indicates that certain oxime derivatives can act as potential therapeutic agents against various diseases by modulating biological pathways related to inflammation and cancer cell proliferation .

Case Studies

- A study published in Symmetry highlighted the anticancer activity of several oxime derivatives, demonstrating their ability to inhibit cancer cell growth and overcome multidrug resistance (MDR) mechanisms . Compounds similar to this compound showed promising results in inhibiting specific cancer cell lines.

- Another investigation indicated that oximes could serve as effective antidotes for organophosphorus poisoning, showcasing their potential in toxicology and emergency medicine .

Agricultural Applications

Insecticidal Activity

Oximes have been explored for their insecticidal properties. Research has shown that modifications of oxime structures can enhance their effectiveness against agricultural pests. For instance, derivatives of this compound may be synthesized to improve pest control strategies without significant toxicity to beneficial organisms .

Case Studies

- A study focused on the synthesis of isoxazolines and oxime sulfonates demonstrated notable insecticidal activity against Mythimna separata, a common agricultural pest. The findings suggest that structural modifications can lead to compounds with superior insecticidal properties compared to traditional insecticides .

Material Science

Catalytic Applications

The compound can also play a role in catalytic processes. Research into the catalytic reduction of oximes to hydroxylamines highlights the importance of such transformations in organic synthesis. The ability of this compound to participate in these reactions could facilitate the development of new synthetic pathways for pharmaceuticals and fine chemicals .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-Chloro-6-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. For example, in the Beckmann rearrangement, the oxime group is protonated by an acid, leading to the formation of a good leaving group. This is followed by a rearrangement step where the carbon-nitrogen bond is formed, resulting in the formation of an amide or nitrile.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thermal Stability and Decomposition Behavior

Thermal stability is a critical parameter for oximes, particularly in pharmaceutical and materials science applications. The decomposition temperatures of related oximes are summarized below:

The higher decomposition temperatures of tetrazole-containing oximes (288.7°C and 247.6°C) are attributed to robust hydrogen-bonding networks stabilizing their crystal lattices . In contrast, this compound likely exhibits lower thermal stability due to fewer intermolecular H-bonds, a hypothesis supported by the structural simplicity of benzaldoxime derivatives.

Crystallographic and Structural Characteristics

Crystallographic data for orthorhombic compound 4 (space group Pbc2₁, density 1.675 g·cm⁻³) provide a benchmark for oxime crystal engineering. The chloro substituent’s electron-withdrawing nature could also influence molecular packing, as seen in halogen-bonded systems .

Activité Biologique

2-Chloro-6-methoxybenzaldehyde oxime is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a chloro group, a methoxy group, and an oxime functional group attached to a benzaldehyde structure. The presence of these substituents influences its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-Chloro-6-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, often under reflux conditions in an alcoholic solvent. The general reaction scheme includes:

- Dissolving 2-Chloro-6-methoxybenzaldehyde in ethanol.

- Adding hydroxylamine hydrochloride and a base (e.g., sodium acetate).

- Refluxing the mixture for several hours.

- Cooling the mixture and filtering the precipitated oxime.

- Purifying the product through recrystallization.

Biological Activities

Research indicates that oxime derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Oximes have been reported to possess antimicrobial properties, with studies showing effectiveness against various bacterial strains .

- Anticancer Properties : Some oxime derivatives act as kinase inhibitors, affecting multiple signaling pathways involved in cancer progression. For instance, they can inhibit kinases such as PI3K and CDK, which are crucial in cell proliferation and survival .

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activities by modulating inflammatory pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets. The oxime group enhances hydrogen bonding capabilities compared to carbonyl groups, potentially leading to different binding interactions with receptors. This unique feature allows for diverse modes of action, including:

- Kinase Inhibition : By inhibiting various kinases, the compound can disrupt critical signaling pathways that promote cancer cell growth and survival.

- Nitric Oxide Generation : Some studies suggest that oximes can generate nitric oxide, contributing to their biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methoxybenzaldehyde oxime | Aldoxime | Lacks chlorine substitution |

| 4-Chlorobenzaldehyde oxime | Aldoxime | Substituted at para position |

| 3-Chloro-4-methoxybenzaldehyde | Benzaldehyde | Contains both chloro and methoxy groups |

These comparisons highlight how variations in substitution patterns can lead to differences in chemical properties and biological activities.

Case Studies

- Anticancer Activity : A study demonstrated that certain oxime derivatives exhibited significant cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT-116) and lung cancer (A549). The IC50 values ranged from 0.1 to 1 µM for these compounds when tested against specific kinases .

- Antimicrobial Efficacy : Research has shown that oxime derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as antibacterial agents.

Q & A

Basic: What are the recommended safety protocols for handling 2-chloro-6-methoxybenzaldehyde oxime in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use impervious gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required for prolonged exposure .

- Hygienic Measures: Wash hands before breaks and after handling. Avoid contact with food, beverages, or open skin .

- Storage: Store in tightly closed containers in a dry, ventilated area. Avoid incompatible reagents (e.g., strong acids/bases) .

- First Aid: In case of exposure, remove contaminated clothing, rinse affected areas with water for 15 minutes, and consult a physician immediately .

Basic: What synthetic routes are documented for preparing this compound?

Answer:

A common method involves:

Oxime Formation: React 2-chloro-6-methoxybenzaldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH/ethanol reflux) .

Purification: Crystallize the product using ethanol/water mixtures.

Validation: Confirm purity via melting point analysis and HPLC (>98% purity recommended for research use) .

Key Parameters:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NH₂OH·HCl, NaOH | 60–70°C | 4 h | 75–85% |

Advanced: How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

Answer:

- Triangulation: Compare data across multiple techniques (e.g., H NMR, C NMR, IR) to identify inconsistencies. For example, oxime proton signals (δ 8.5–9.5 ppm) may overlap with aromatic protons; use DEPT or 2D NMR (COSY) for resolution .

- Control Experiments: Re-synthesize the compound under standardized conditions to rule out batch-specific impurities .

- Computational Validation: Compare experimental IR stretching frequencies (C=N at ~1650 cm) with DFT-calculated values .

Advanced: What mechanistic insights exist for the reactivity of the oxime group in this compound?

Answer:

The oxime group (-C=N-OH) participates in:

- Hydrogen Bonding: Stabilizes intermediates in tautomerization or nucleophilic reactions. For example, intramolecular hydrogen bonding can alter reaction pathways in cyclization studies .

- Electrophilic Substitution: The chloro and methoxy groups direct reactivity; computational studies suggest the methoxy group enhances electron density at the para position, favoring regioselective modifications .

- Hydrolysis Sensitivity: Under acidic conditions, the oxime may hydrolyze to the parent aldehyde. Monitor pH during reactions (optimal range: 6–8) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Retention time typically 8–10 minutes .

- Spectroscopy:

- Elemental Analysis: Match experimental C, H, N values to theoretical (e.g., CHClNO: C 49.12%, H 3.61%) .

Advanced: How can computational modeling optimize reaction conditions for derivatives of this compound?

Answer:

- DFT Studies: Calculate transition states and activation energies for reactions (e.g., cycloadditions) using software like Gaussian or ORCA. Focus on solvent effects (e.g., ethanol vs. DMF) .

- Docking Simulations: Predict binding affinity for biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values .

- Parameter Optimization: Use machine learning (e.g., Python-based scikit-learn) to correlate reaction variables (temperature, catalyst) with yield .

Basic: What are the stability considerations for long-term storage of this oxime?

Answer:

- Degradation Pathways: Light and moisture can hydrolyze the oxime to the aldehyde. Store in amber vials with desiccants (e.g., silica gel) .

- Temperature: Stable at 4°C for >6 months; avoid freezing to prevent crystallization-induced degradation .

- Monitoring: Perform periodic HPLC checks every 3 months to detect decomposition (>5% impurity warrants repurification) .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

- Standardize Assays: Use positive controls (e.g., known inhibitors) and uniform cell lines (e.g., HEK293 vs. HeLa) to minimize variability .

- Dose-Response Curves: Generate IC values with at least three independent replicates; apply ANOVA for statistical significance (p < 0.05) .

- Meta-Analysis: Cross-reference data with platforms like PubChem or Reaxys to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.